molecular formula C14H12FN3OS B5826601 3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide

3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide

Cat. No.: B5826601
M. Wt: 289.33 g/mol
InChI Key: UDHFUSOMEBHENM-UHFFFAOYSA-N
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Description

3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H12FN3OS It is characterized by the presence of a fluorine atom, a pyridine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide typically involves the following steps:

    Fluorination of Pyridine:

    Formation of Carbamothioyl Group: The carbamothioyl group can be introduced by reacting the fluorinated pyridine with thiourea under appropriate conditions.

    Coupling with Benzamide: The final step involves coupling the intermediate product with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The pyridine ring and benzamide group contribute to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
  • 3-fluoro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-N-(pyridin-3-ylmethylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c15-12-5-1-4-11(7-12)13(19)18-14(20)17-9-10-3-2-6-16-8-10/h1-8H,9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHFUSOMEBHENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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